molecular formula C12H9ClN2O3 B8492026 2-Amino-4-(4-chlorophenoxy)-1-nitrobenzene

2-Amino-4-(4-chlorophenoxy)-1-nitrobenzene

Cat. No. B8492026
M. Wt: 264.66 g/mol
InChI Key: DWJXSTRXFKZXTJ-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

1.26 G. 57% sodium hydride in oil suspension in 20 ml. dimethylformamide is treated with 3.9 g. p-chlorophenol. When the mixture becomes homogenous, 2.5 g. 2-amino-4-chloro-1-nitrobenzene is added and the mixture heated for five hours at 130°-135° C. The crude product is obtained by diluting the reaction mixture with water and filtering and washing with water and hexane. Recrystallization from methanol gives pure 2-amino-4-(4-chlorophenoxy)-1-nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C)C=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.[NH2:16][C:17]1[CH:22]=[C:21](Cl)[CH:20]=[CH:19][C:18]=1[N+:24]([O-:26])=[O:25]>O>[NH2:16][C:17]1[CH:22]=[C:21]([O:15][C:12]2[CH:13]=[CH:14][C:9]([Cl:8])=[CH:10][CH:11]=2)[CH:20]=[CH:19][C:18]=1[N+:24]([O-:26])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for five hours at 130°-135° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The crude product is obtained
FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
washing with water and hexane
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)OC1=CC=C(C=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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